1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Overview
Description
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a chemical compound with the molecular formula C9H16O3 . It has an average mass of 172.221 Da and a monoisotopic mass of 172.109940 Da .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol consists of a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom .Scientific Research Applications
Application in the Synthesis of Novel Compounds from Oleic Acid as Potential Biolubricants
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis and Green Chemistry .
Summary of the Application
Two 1,4-dioxaspiro novel compounds, which are derived from methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclopentanone and cyclohexanone, have been synthesized . These compounds are potential candidates for biolubricants .
Methods of Application or Experimental Procedures
The MDHO compound was prepared from 9,10-dihydroxyoctadecanoic acid (DHOA) and methanol . DHOA was synthesized by hydroxylation of oleic acid with a solution of 1% KMnO4 under basic condition . The novel compounds were synthesized by a sonochemical method in the presence of montmorillonite KSF catalyst .
Results or Outcomes
The hydroxylation reaction of oleic acid gave DHOA as a white solid powder in 46.52% yield . The esterification reaction via the sonochemical method between DHOA and methanol gave MDHO as a white powder in 93.80% yield . The use of cyclopentanone in the sonochemical method gave one of the novel compounds as a yellow viscous liquid in 50.51% yield . The other compound was synthesized by a similar method with cyclohexanone via the sonochemical method in 45.12% yield .
Application in the Synthesis of L-callipeltose
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Summary of the Application
1,4-Dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose , the deoxyamino sugar of L-callipeltoside A .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
General Applications
Specific Scientific Field
This compound is generally used in the field of Chemistry , specifically Organic Synthesis .
Summary of the Application
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a chemical compound used in various chemical reactions . It can be used as a building block in the synthesis of more complex molecules .
Safety And Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGYZVQSZWPABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20915026 | |
Record name | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20915026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decan-2-ylmethanol | |
CAS RN |
4167-35-5, 95335-91-4 | |
Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4167-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxaspiro(4.5)decane-3-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20915026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1,4-dioxaspiro[4.5]decan-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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